

# IM156 (Lixumistat): A Technical Whitepaper on its Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

IM156, also known as Lixumistat, is a novel, orally bioavailable small molecule of the biguanide class, currently under investigation for its therapeutic potential in oncology and fibrotic diseases.[1][2] As a potent inhibitor of mitochondrial complex I, IM156 disrupts oxidative phosphorylation (OXPHOS), leading to a distinct metabolic reprogramming in targeted cells.[2] [3][4] This document provides a comprehensive technical overview of the chemical structure, physicochemical properties, and pharmacological characteristics of IM156, intended to serve as a resource for researchers in the field of drug discovery and development.

# **Chemical Structure and Physicochemical Properties**

IM156 is a derivative of metformin, engineered for greater potency and an improved safety profile.[1] Its chemical identity and key physicochemical properties are summarized below.

### **Chemical Identifiers**



| Identifier        | Value                                                                                  |
|-------------------|----------------------------------------------------------------------------------------|
| IUPAC Name        | N'-[N'-[4-<br>(trifluoromethoxy)phenyl]carbamimidoyl]pyrrolidi<br>ne-1-carboximidamide |
| Other Names       | Lixumistat, HL156A, HL271                                                              |
| CAS Number        | 1422365-93-2                                                                           |
| Molecular Formula | C13H16F3N5O                                                                            |
| SMILES            | C1CCN(C1)C(=NC(=NC2=CC=C(C=C2)OC(F)<br>(F)F)N)N                                        |

**Physicochemical Data** 

| Property         | Value                                                               | Source             |
|------------------|---------------------------------------------------------------------|--------------------|
| Molecular Weight | 315.30 g/mol                                                        | [5]                |
| Appearance       | White to off-white solid                                            | MedChemExpress     |
| Solubility       | DMSO: 50 mg/mL (133.21<br>mM) Ethanol: 20 mg/mL Water:<br>Insoluble | [5] MedChemExpress |

Note: For in vivo studies, IM156 can be formulated in various vehicles. For instance, a clear solution of  $\geq$  2.5 mg/mL can be achieved in a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.

# Pharmacological Properties and Mechanism of Action

IM156's primary mechanism of action is the inhibition of mitochondrial respiratory chain complex I, the first and largest enzyme of the electron transport chain.[2] This inhibition disrupts oxidative phosphorylation, leading to decreased ATP production and a subsequent increase in the AMP:ATP ratio.



# **Signaling Pathway: AMPK Activation**

The elevation in the cellular AMP:ATP ratio serves as a key signal for the activation of AMP-activated protein kinase (AMPK), a master regulator of cellular energy homeostasis.[6] Activated AMPK orchestrates a metabolic switch, promoting catabolic pathways that generate ATP while inhibiting anabolic processes that consume ATP.





Click to download full resolution via product page

IM156-mediated AMPK activation pathway.



# Signaling Pathway: Inhibition of TGF-β Signaling in Fibrosis

In the context of fibrosis, IM156 has been shown to ameliorate the expression of pro-fibrotic markers by upregulating AMPK. Activated AMPK can interfere with the transforming growth factor-beta (TGF- $\beta$ ) signaling pathway, a key driver of fibrosis. This is achieved, in part, by inhibiting the phosphorylation of Smad3, a critical downstream effector of TGF- $\beta$  signaling.



Click to download full resolution via product page

Inhibition of TGF-β signaling by IM156.

# Clinical and Preclinical Data Preclinical Efficacy



Preclinical studies have demonstrated the in vitro and in vivo efficacy of IM156 in various cancer models, including gastric, lymphoma, lung, breast, and glioblastoma.[1] It has shown particular promise in targeting drug-resistant tumor cells that are highly dependent on mitochondrial metabolism.[1]

#### **Phase 1 Clinical Trial**

A first-in-human, dose-escalation Phase 1 clinical trial has been completed for IM156 in patients with advanced solid tumors. The study established a recommended Phase 2 dose (RP2D) and demonstrated that IM156 was generally well-tolerated.

| Clinical Trial Parameter                          | Finding                           |
|---------------------------------------------------|-----------------------------------|
| Patient Population                                | Advanced solid tumors             |
| Recommended Phase 2 Dose (RP2D)                   | 800 mg daily                      |
| Most Frequent Treatment-Related Adverse<br>Events | Nausea, diarrhea, emesis, fatigue |
| Best Response                                     | Stable disease                    |

# **Experimental Protocols**Western Blot for AMPK Activation

This protocol describes the detection of AMPK activation by measuring the phosphorylation of its  $\alpha$ -subunit at Threonine 172 (p-AMPK $\alpha$  Thr172).

Workflow Diagram



Click to download full resolution via product page



#### Experimental workflow for Western blot analysis.

#### Methodology

- Cell Culture and Treatment: Plate cells (e.g., NIH3T3) and grow to 70-80% confluency. Treat with varying concentrations of IM156 (e.g., 0.31-10 μM) for a specified time.[7]
- Cell Lysis: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.
- Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
- SDS-PAGE: Denature protein samples in Laemmli buffer and load equal amounts (e.g., 20-30 μg) onto a polyacrylamide gel.
- Protein Transfer: Transfer the separated proteins to a PVDF membrane.
- Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for p-AMPKα (Thr172) overnight at 4°C.
- Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
- Signal Detection: Detect the chemiluminescent signal using an ECL substrate and an imaging system. Normalize the p-AMPK signal to total AMPK or a loading control like β-actin.

### Mitochondrial Complex I Activity Assay

This assay measures the NADH:ubiquinone oxidoreductase activity of mitochondrial complex I.

#### Methodology

 Mitochondrial Isolation: Isolate mitochondria from cells or tissues by differential centrifugation.



- Assay Buffer: Prepare an assay buffer containing phosphate buffer, fatty acid-free BSA, and magnesium chloride.
- Reaction Mixture: In a 96-well plate, add the isolated mitochondria, assay buffer, and varying concentrations of IM156.
- Initiation of Reaction: Start the reaction by adding NADH and ubiquinone (or a suitable analog like decylubiquinone).
- Measurement: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH, using a plate reader.
- Data Analysis: Calculate the rate of NADH oxidation and determine the IC<sub>50</sub> of IM156 for complex I inhibition.

### Conclusion

IM156 is a promising therapeutic agent with a well-defined mechanism of action centered on the inhibition of mitochondrial complex I and subsequent activation of AMPK. Its potent and selective activity, coupled with oral bioavailability and a manageable safety profile, makes it a compelling candidate for further clinical development in oncology and fibrotic diseases. This technical guide provides a foundational understanding of IM156's chemical and pharmacological properties to support ongoing and future research endeavors.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Absolute Quantification of TGF-β Signaling Proteins Using Quantitative Western Blot | Springer Nature Experiments [experiments.springernature.com]
- 2. Immunomet Therapeutics Inc. announces publication of "First-in-human study of IM156, a novel biguanide oxidative phosphorylation (OXPHOS) inhibitor, in patients with advanced solid tumors". Immunomet [immunomet.com]



- 3. benchchem.com [benchchem.com]
- 4. IM156 Cancer Metabolism and Drug Resistance Immunomet [immunomet.com]
- 5. benchchem.com [benchchem.com]
- 6. IM156, a new AMPK activator, protects against polymicrobial sepsis PMC [pmc.ncbi.nlm.nih.gov]
- 7. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [IM156 (Lixumistat): A Technical Whitepaper on its Chemical Structure and Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b605366#chemical-structure-and-properties-of-the-biguanide-im156]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com